molecular formula C7H6O4S B1308951 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 260063-21-6

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1308951
CAS No.: 260063-21-6
M. Wt: 186.19 g/mol
InChI Key: DCCRIIFBJZOPAV-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is a unique heterocyclic building block prized in materials science and inorganic chemistry for constructing advanced coordination polymers and metal-organic frameworks (MOFs) . Its molecular structure incorporates a carboxylate functional group, enabling diverse coordination modes with metal ions such as zinc and cobalt . This compound is a key precursor to the dicarboxylic acid analog, H2tddc (2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid), which is widely used as an organic spacer or linker . Researchers utilize these ligands to create polymeric complexes with one-dimensional chain, two-dimensional layer, or even rare threefold interpenetration topology structures, which are of interest for their potential fluorescent properties . The fused 1,4-dioxine ring influences the electronic properties of the system and can introduce disorder in crystal structures, leading to complex supramolecular architectures stabilized by extensive hydrogen-bonding networks . This product is intended for research applications in chemical synthesis and materials development and is strictly for Laboratory Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCRIIFBJZOPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424343
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260063-21-6
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
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Preparation Methods

Cyclization to Form the Thieno[3,4-b]dioxine Core

The core structure is typically synthesized via intramolecular cyclization involving precursors bearing hydroxyl and thiophene functionalities. This step is crucial for establishing the fused heterocyclic system.

  • Typical Procedure: A precursor such as dihydroxythiophene derivatives undergoes cyclization under acidic or basic conditions, often in the presence of 1,2-dihaloethanes or related reagents to form the dioxine ring.
  • Reaction Conditions: Heating in solvents like acetonitrile or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 65–115 °C) under inert atmosphere and vacuum to facilitate ring closure.

Introduction of the Carboxylic Acid Group

The carboxylic acid functionality at the 5-position is introduced either by direct oxidation of methyl or aldehyde precursors or by hydrolysis of ester intermediates.

  • Ester Intermediates: Diethyl esters of the dioxine ring are often synthesized first, which are then hydrolyzed to yield the free acid.
  • Hydrolysis Conditions: Acidic or basic hydrolysis in aqueous-organic solvent mixtures, followed by purification steps such as filtration and recrystallization.

Representative Synthesis Example

A well-documented method involves the following steps:

Step Reagents and Conditions Outcome/Yield
1 React diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene with 1,2-dichloroethane in acetonitrile at 115 °C under vacuum for 2 hours Formation of diethyl 2,5-dicarboxylate-3,4-ethylenedioxythiophene intermediate; yield ~95.9%
2 Cool, filter, and wash the product with isopropanol/water mixture at 60 °C Isolation of yellow solid intermediate
3 Hydrolyze ester groups to carboxylic acid under acidic/basic conditions Obtain 2,3-dihydrothieno[3,4-b]dioxine-5-carboxylic acid with >97% purity

This method is supported by a detailed experimental procedure with high yield and purity, demonstrating its reliability for laboratory and industrial synthesis.

Alternative Synthetic Approaches

Amidation and Methylation Routes

For derivatives such as N-methyl-2,3-dihydrothieno[3,4-b]dioxine-5-carboxamide, the preparation involves:

  • Formation of the thieno[3,4-b]dioxine core as above.
  • Amidation of the carboxylic acid group using amines under coupling conditions.
  • Subsequent methylation of the amide nitrogen using methylating agents like methyl iodide or dimethyl sulfate.

Functional Group Transformations

The compound can undergo various electrophilic aromatic substitutions, nucleophilic substitutions, and cross-coupling reactions to introduce or modify substituents on the heterocyclic ring, expanding its synthetic utility.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization with 1,2-dichloroethane in acetonitrile at 115 °C Diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene, vacuum 95.9 >97 Efficient formation of dioxine ring
Hydrolysis of diethyl ester Acidic/basic aqueous conditions - >97 Converts ester to carboxylic acid
Amidation and methylation Amines, coupling agents, methyl iodide/dimethyl sulfate - - For carboxamide derivatives
Electrophilic substitution Halogens, acylating agents - - Functionalization of aromatic ring
Cross-coupling reactions Suzuki, Heck, Stille coupling reagents - - For biaryl or heterocyclic compound formation

Research Findings and Practical Considerations

  • The cyclization step is sensitive to reaction conditions such as temperature, solvent, and vacuum level, which influence yield and purity.
  • The use of acetonitrile as solvent and vacuum conditions enhances the efficiency of ring closure and minimizes side reactions.
  • Purification typically involves recrystallization or filtration after hydrolysis, yielding a product with purity above 97%, suitable for further synthetic applications or material science research.
  • The compound’s reactivity allows for diverse chemical modifications, making it a versatile intermediate in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells. In vitro studies have shown that certain analogs can effectively reduce cell viability and activate apoptotic pathways in human breast cancer cell lines such as MCF-7 and T47D .

Potential as Drug Candidates : The structural characteristics of this compound make it a candidate for further development into drug formulations targeting various cancers. The ability to modify the carboxylic acid group may enhance solubility and bioavailability, making it suitable for pharmacological applications.

Materials Science

Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers. Research has demonstrated that co-electropolymerization involving thiophene derivatives can lead to the formation of films with desirable electrical properties. These materials are essential for applications in organic electronics, including sensors and transistors .

Functionalization of Surfaces : The ability to functionalize surfaces with this compound opens avenues for creating advanced materials with tailored properties. For example, spatially directed functionalization techniques can be employed to enhance the performance of microelectrodes in electrochemical devices .

Electrochemistry

Electrochemical Sensors : The electrochemical properties of this compound make it suitable for use in sensors. Its ability to undergo redox reactions can be harnessed for the development of sensitive detection methods for various analytes.

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Thieno-Dioxine DerivativesMedicinal ChemistrySignificant apoptosis induction in MCF-7 cells with reduced cell viability observed.
Co-electropolymerization TechniquesMaterials ScienceSuccessful formation of conductive polymer films enhancing electrical conductivity.
Development of Electrochemical SensorsElectrochemistryDemonstrated sensitivity in detecting specific analytes using modified electrodes.

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thiophene and dioxine rings provide a stable framework for these interactions. These properties enable the compound to participate in various biochemical pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Derivatives

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
  • Molecular Formula : C₇H₅BrO₄S
  • Key Differences : Bromine substitution at position 7 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis. The bromine atom increases molecular weight (265.08 g/mol) and alters electronic properties, as seen in its use in dye-sensitized solar cells .
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
  • Molecular Formula : C₇H₆O₃S
  • Key Differences : Replacement of the carboxylic acid with an aldehyde group (C=O) shifts reactivity toward nucleophilic addition (e.g., formation of Schiff bases). This derivative is pivotal in synthesizing π-conjugated systems for optoelectronics .
N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
  • Molecular Formula: C₈H₉NO₃S
  • Key Differences : The carboxylic acid is converted to a methylamide, reducing acidity and enhancing solubility in organic solvents. This modification is critical in medicinal chemistry for improving pharmacokinetic properties .

Structural Analogues with Extended Conjugation

4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline
  • Molecular Formula: C₁₂H₁₁NO₂S
  • Key Differences : An aniline group at position 4 introduces strong electron-donating properties, lowering the HOMO-LUMO gap. This compound forms hydrogen-bonded chains (N–H···O) in its crystal structure, enhancing stability in conductive polymers .
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene
  • Molecular Formula : C₁₄H₁₂O₆S₃
  • Key Differences: Two dihydrothienodioxine units flank a central thiophene, creating an extended π-system. This structure exhibits enhanced charge transport properties, making it suitable for organic semiconductors .

Non-Thiophene Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Molecular Formula : C₉H₈O₄
  • Key Differences: While lacking the sulfur heterocycle, caffeic acid shares a carboxylic acid group and conjugated double bonds. It is used in antioxidant research and as a pharmaceutical precursor, highlighting the role of phenolic vs. thiophene moieties in bioactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid C₇H₆O₄S 186.18 Carboxylic acid Polymer intermediates, pharmaceuticals
7-Bromo derivative C₇H₅BrO₄S 265.08 Bromine + carboxylic acid Optoelectronic materials
Carbaldehyde derivative C₇H₆O₃S 170.18 Aldehyde Conjugated oligomers
4-(Dihydrothienodioxin-yl)aniline C₁₂H₁₁NO₂S 233.29 Aniline Conductive polymers
Caffeic Acid C₉H₈O₄ 180.16 Phenolic carboxylic acid Antioxidants, drug development

Biological Activity

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (CAS No. 260063-21-6) is a heterocyclic compound characterized by its unique thieno and dioxine structures. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C7H6O4S, with a molecular weight of 186.19 g/mol .

  • Molecular Formula: C7H6O4S
  • Molecular Weight: 186.19 g/mol
  • CAS Number: 260063-21-6
  • IUPAC Name: this compound
  • Structural Formula:
    SMILES C1COC2=C(SC=C2O1)C(=O)O\text{SMILES }C1COC2=C(SC=C2O1)C(=O)O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases . The anti-inflammatory activity was quantified using ELISA assays that measured cytokine levels in cell culture supernatants.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 µM and 20 µM respectively. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
Anti-inflammatoryMacrophagesInhibition of TNF-alpha and IL-6 production
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerA549 (Lung Cancer)20 µM

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics explored the antimicrobial efficacy of various derivatives of thienodioxines. The results highlighted that modifications to the thieno structure significantly enhanced the antimicrobial properties of the compounds tested. Specifically, the introduction of electron-withdrawing groups improved activity against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects, researchers utilized a murine model to assess the in vivo efficacy of the compound. Results indicated a marked reduction in paw edema in treated mice compared to controls, suggesting its potential as an anti-inflammatory agent in clinical settings .

Q & A

Q. What are the key steps in synthesizing 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid derivatives?

The synthesis typically involves sequential functionalization of the thienodioxine core. For example:

  • Bromination : Reacting the base compound with N-bromosuccinimide (NBS) in DMF to introduce bromine at the 7-position .
  • Cross-coupling : Using Pd(PPh₃)₄ as a catalyst under basic conditions (e.g., K₂CO₃ in THF) to attach aryl or heteroaryl groups via Suzuki or Stille coupling .
  • Cyanoacrylic acid conjugation : Condensation with cyanoacetic acid derivatives under acidic conditions (NH₄OAc/HOAc) to form electron-accepting moieties for optoelectronic applications .

Q. How should researchers characterize the purity and structure of this compound?

  • Spectroscopic methods : Use 1H^1H-NMR to confirm substitution patterns (e.g., coupling constants for dihydrothienodioxine protons) and FT-IR to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₇H₆O₄S, MW 186.19) and detect brominated intermediates .
  • X-ray crystallography : For derivatives with stable crystal structures (e.g., anhydrides), refine data using software like SHELXL to resolve bond angles and packing motifs .

Q. What are the primary applications of this compound in materials science?

  • Electrochromic polymers : As a donor unit in conjugated polymers for smart windows or displays, paired with acceptors like benzothiadiazole .
  • Dye-sensitized solar cells (DSSCs) : Functionalized with cyanoacrylic acid to anchor onto TiO₂ electrodes, enhancing electron injection efficiency .
  • Corrosion-resistant coatings : Electropolymerized films exhibit redox stability and adhesion to metal substrates .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed coupling reactions for sterically hindered derivatives?

  • Catalyst selection : Use bulky ligands (e.g., XPhos) to prevent β-hydride elimination in Suzuki couplings .
  • Solvent effects : Polar aprotic solvents like THF improve solubility of aryl boronic acids, while microwave-assisted heating reduces reaction time .
  • Troubleshooting low yields : Monitor for protodeboronation by 11B^{11}B-NMR and add stoichiometric silver oxide to scavenge halide byproducts .

Q. How to resolve contradictions in spectral data for dihydrothienodioxine derivatives?

  • Dynamic proton exchange : Broad or split 1H^1H-NMR signals may arise from conformational flexibility. Use variable-temperature NMR or deuterated solvents to suppress exchange effects .
  • Overlapping UV-Vis peaks : Deconvolute absorption spectra (e.g., Gaussian fitting) to distinguish π-π* transitions from charge-transfer bands in donor-acceptor systems .
  • Mass fragmentation artifacts : Compare HRMS with computational simulations (e.g., MassFrontier) to rule out in-source decay or adduct formation .

Q. What strategies improve the stability of electropolymerized films derived from this compound?

  • Additive engineering : Incorporate ionic liquids (e.g., BMImTFSI) to enhance ionic conductivity and reduce film cracking during redox cycles .
  • Crosslinking agents : Use bifunctional monomers (e.g., bis-EDOT) to form networked structures with improved mechanical integrity .
  • Accelerated aging tests : Expose films to UV light and humidity, monitoring conductivity decay via electrochemical impedance spectroscopy (EIS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Reactant of Route 2
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2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

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